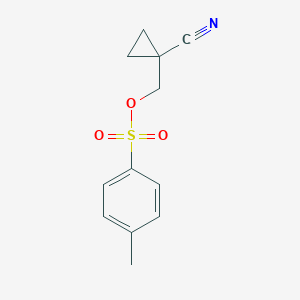

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

Description

BenchChem offers high-quality (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-10-2-4-11(5-3-10)17(14,15)16-9-12(8-13)6-7-12/h2-5H,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGSROJSFJRBBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Process Development Guide: Synthesis of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

Topic: Synthesis of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate Content Type: Process Development Technical Whitepaper Audience: Senior Process Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate (CAS: 134372-52-0 ) is a critical high-value synthon used in the synthesis of Cathepsin K inhibitors (e.g., Odanacatib) and various antiviral agents. Its structural core—a cyclopropane ring substituted with a nitrile and a tosylated methyl group—serves as a "spring-loaded" electrophile, enabling the rapid introduction of the pharmacologically privileged 1-cyanocyclopropyl moiety via nucleophilic substitution.

This guide details a scalable, three-step synthetic route designed for high chemoselectivity and safety. Unlike academic preparations that often overlook impurity profiles, this protocol prioritizes the control of genotoxic impurities (GTIs) and the management of thermal hazards associated with strained ring systems and sulfonate esters.

Strategic Retrosynthesis & Pathway Design

The synthesis hinges on the construction of the cyclopropane ring followed by a chemoselective reduction that preserves the nitrile functionality.

-

Target: (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate (3 )

-

Precursor: (1-Cyanocyclopropyl)methanol (2 )

-

Starting Material: Ethyl cyanoacetate (SM )

Synthetic Logic

-

Cyclopropanation: Utilization of a double alkylation strategy using 1,2-dibromoethane. This is preferred over carbene additions to acrylonitrile due to better regiocontrol and scalability.

-

Chemoselective Reduction: The critical challenge is reducing the ester to a primary alcohol without reducing the nitrile to an amine. Standard LiAlH₄ is contraindicated here. We employ the NaBH₄/LiCl system to generate LiBH₄ in situ, which selectively reduces esters in the presence of nitriles.

-

Sulfonylation: Activation of the alcohol with

-toluenesulfonyl chloride (TsCl). Strict temperature control is required to prevent elimination or ring-opening side reactions.

Figure 1: Retrosynthetic logic highlighting the critical chemoselective reduction step.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 1-cyanocyclopropanecarboxylate (1)

This step involves the double alkylation of the active methylene compound. The choice of base and solvent is critical to minimize mono-alkylation impurities.

-

Reagents: Ethyl cyanoacetate (1.0 eq), 1,2-Dibromoethane (1.2 eq), Potassium Carbonate (2.5 eq).

-

Solvent: DMF or DMSO (Polar aprotic solvents accelerate the SN2 reaction).

-

Temperature: 25°C → 60°C.

Protocol:

-

Charge a reactor with K₂CO₃ (anhydrous, milled) and DMF.

-

Add ethyl cyanoacetate and 1,2-dibromoethane.

-

Stir vigorously. The reaction is initially exothermic; control internal temperature to <30°C during addition.

-

Heat the mixture to 60°C for 12–16 hours.

-

IPC (In-Process Control): Monitor by GC-MS. Target <2% remaining ethyl cyanoacetate.

-

Workup: Dilute with water (exothermic quench) and extract with MTBE (Methyl tert-butyl ether). Wash organics with brine to remove DMF.

-

Purification: Vacuum distillation is recommended to separate the product (bp ~90°C at 10 mmHg) from unreacted dibromide.

Step 2: Chemoselective Reduction to (1-Cyanocyclopropyl)methanol (2)

Critical Control Point: Avoiding nitrile reduction. The combination of NaBH₄ and LiCl generates LiBH₄ in situ, which is sufficiently electrophilic to reduce the ester but leaves the nitrile intact under these conditions.

-

Reagents: Ethyl 1-cyanocyclopropanecarboxylate (1.0 eq), NaBH₄ (2.0 eq), LiCl (2.0 eq).

-

Solvent: THF / Ethanol (1:1 mixture).

-

Temperature: 0°C → 25°C.

Protocol:

-

Suspend NaBH₄ and LiCl in dry THF under N₂ atmosphere. Stir for 30 mins to facilitate ion exchange.

-

Add Ethanol slowly (gas evolution possible).

-

Cool to 0°C. Add Intermediate (1) dropwise to control hydrogen evolution.

-

Allow to warm to room temperature (20–25°C) and stir for 18 hours.

-

IPC: TLC or GC. Disappearance of ester peak.

-

Quench: Caution! Cool to 0°C. Add saturated NH₄Cl solution slowly. Massive hydrogen evolution will occur.

-

Workup: Extract with Ethyl Acetate. The product is water-soluble; salting out the aqueous layer with NaCl improves yield.

-

Isolation: Concentrate the organic layer.[1] The product is a viscous oil. Purity is typically >95% and can be used directly.

Step 3: Synthesis of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate (3)

This reaction converts the alcohol to a potent leaving group.

-

Reagents: Intermediate (2) (1.0 eq),

-Toluenesulfonyl chloride (1.2 eq), Triethylamine (1.5 eq), DMAP (0.1 eq, catalyst). -

Solvent: Dichloromethane (DCM).

-

Temperature: 0°C.

Protocol:

-

Dissolve Intermediate (2) , Et₃N, and DMAP in DCM. Cool to 0°C.[1]

-

Add TsCl portion-wise (solid addition) or as a solution in DCM, maintaining temperature <5°C.

-

Stir at 0°C for 4 hours. Do not heat; thermal stress can cause elimination to the vinyl cyclopropane derivative.

-

IPC: HPLC. Monitor consumption of alcohol.[1]

-

Workup: Wash with 1M HCl (to remove amines), then saturated NaHCO₃, then brine.

-

Crystallization: The crude oil can often be crystallized from Heptane/EtOAc or Isopropyl Alcohol (IPA) to yield a white solid.

Analytical Specifications & Data

Expected Analytical Data

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Purity | HPLC (UV 254 nm) | > 98.0% (Area %) |

| Identity | ¹H NMR (CDCl₃) | δ 7.8 (d, 2H), 7.4 (d, 2H) (Aromatic Ts); 4.0 (s, 2H) (CH₂-O); 2.45 (s, 3H) (Ar-CH₃); 1.2-0.8 (m, 4H) (Cyclopropyl) |

| Identity | IR (ATR) | ~2240 cm⁻¹ (C≡N stretch, weak); 1360, 1170 cm⁻¹ (Sulfonate) |

| Mass Spec | LC-MS (ESI+) | [M+H]⁺ = 252.09 (Calc.[2][3] for C₁₂H₁₃NO₃S) |

Impurity Profile Management

| Impurity | Origin | Control Strategy |

| Divinyl Sulfone | Elimination of Ts group | Maintain reaction temp < 10°C; avoid strong hydroxide bases. |

| (1-Aminomethyl)cyclopropane | Over-reduction of nitrile | Strictly use NaBH₄/LiCl; avoid LiAlH₄ or catalytic hydrogenation. |

| Residual TsCl | Excess reagent | Wash organic layer with aqueous amine (e.g., morpholine) or extensive bicarbonate wash. |

Process Safety & Critical Hazards

Genotoxicity (GTI) Alert

Alkyl tosylates are known potential genotoxic impurities (PGIs) due to their alkylating ability.

-

Handling: Use double gloves and handle in a fume hood.

-

Downstream: If this compound is an intermediate, demonstrate its purge in subsequent steps (Spiking studies required).

Thermal Hazards

The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). While generally stable, the combination of a nitrile and a sulfonate ester can decompose exothermically at elevated temperatures.

-

DSC Recommendation: Run Differential Scanning Calorimetry (DSC) on the final solid. Do not distill the final tosylate; it must be purified by crystallization or chromatography.

Workflow Visualization

Figure 2: End-to-end process workflow emphasizing the critical control point in Step 2.

References

-

Cyclopropanation Methodology

-

Singh, R. K., & Danishefsky, S. (1975). "Cyclopropanes from active methylene compounds." Journal of Organic Chemistry, 40(20), 2969-2970. Link

-

-

Chemoselective Reduction (NaBH4/LiCl)

-

Hamada, Y., et al. (1987). "Selective reduction of esters to alcohols in the presence of nitriles." Chemical & Pharmaceutical Bulletin, 35(6), 2497. Link

-

Brown, H. C., & Narasimhan, S. (1982). "Lithium borohydride. 1. Reaction with organic functional groups."[1][4][5][6][7][8][9] Journal of Organic Chemistry, 47(9), 1604–1610. Link

-

-

Application in Drug Discovery (Cathepsin K Inhibitors)

-

Palmer, J. T., et al. (2005). "Design and synthesis of potent, selective, and orally bioavailable cathepsin K inhibitors." Journal of Medicinal Chemistry, 48(24), 7520-7534. Link

-

-

Tosylation and Safety

-

Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter on Sulfonates and Genotoxicity). Link

-

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. WO2014194127A1 - Compounds for kinase modulation, and indications therefor - Google Patents [patents.google.com]

- 3. ntrs.nasa.gov [ntrs.nasa.gov]

- 4. youtube.com [youtube.com]

- 5. Alcohol synthesis by carboxyl compound reduction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jocpr.com [jocpr.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. US20230416205A1 - Compounds, compositions, and methods - Google Patents [patents.google.com]

An In-Depth Technical Guide on (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate: Synthesis, Characterization, and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate is a key synthetic intermediate whose rigid cyclopropyl scaffold and reactive functionalities make it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and the critical importance of its crystal structure. While a definitive public crystal structure determination is not available at the time of this writing, we present a detailed, field-proven protocol for its crystallization and subsequent analysis by single-crystal X-ray diffraction. This document is intended to serve as a foundational resource for researchers utilizing this compound, providing both practical guidance and a deeper understanding of its chemical and structural properties.

Introduction: The Significance of a Bifunctional Building Block

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate is a molecule of significant interest in modern organic synthesis. Its structure incorporates two key functionalities: a strained cyclopropane ring bearing a nitrile group and a tosylate leaving group. This combination makes it a versatile reagent for introducing the 1-cyanocyclopropylmethyl moiety into a variety of molecular scaffolds. The cyclopropane ring introduces conformational rigidity, which is a highly desirable trait in drug design for optimizing binding to biological targets.[1] The nitrile group can be further elaborated into other functional groups, and the tosylate is an excellent leaving group for nucleophilic substitution reactions.

The precise three-dimensional arrangement of atoms in the solid state, as determined by X-ray crystallography, governs many of a material's bulk properties, including solubility, stability, and melting point. For a synthetic intermediate like (1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate, understanding its crystal packing can provide insights into intermolecular interactions that may influence its reactivity in solid-phase reactions and its handling characteristics.

Synthesis and Purification

The synthesis of (1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate is typically achieved through a multi-step sequence, which is outlined below. The causality behind each step is critical for achieving a high yield and purity of the final product.

Experimental Protocol: Synthesis

A common synthetic route involves the tosylation of (1-cyanocyclopropyl)methanol.

Step 1: Preparation of (1-cyanocyclopropyl)methanol

This precursor can be synthesized from 1,1-cyclopropanedicarboxylic acid through a series of reactions involving esterification, reduction, and conversion of one of the resulting hydroxymethyl groups to a nitrile.

Step 2: Tosylation of (1-cyanocyclopropyl)methanol

-

To a solution of (1-cyanocyclopropyl)methanol in a suitable aprotic solvent (e.g., dichloromethane, pyridine) at 0 °C, add p-toluenesulfonyl chloride in a portion-wise manner. The use of a non-nucleophilic base like pyridine is crucial to neutralize the HCl generated during the reaction without competing with the alcohol as a nucleophile.

-

Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (to remove pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

The crude (1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[2]

Diagram of the Synthetic Workflow

Caption: Synthetic pathway to (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate.

Spectroscopic and Physical Properties

The identity and purity of the synthesized compound are confirmed through various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₃S |

| Molecular Weight | 251.30 g/mol |

| Appearance | White to off-white solid |

| Storage Temperature | Room temperature, sealed in a dry environment |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the tosyl group, the methyl group of the tosyl moiety, the methylene protons adjacent to the oxygen, and the diastereotopic protons of the cyclopropyl ring.

-

¹³C NMR: The carbon NMR will display distinct resonances for the carbons of the tosyl group, the nitrile carbon, the quaternary carbon of the cyclopropane ring, the methylene carbons of the cyclopropane ring, and the methylene carbon attached to the oxygen.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands for the nitrile group (C≡N stretch), the sulfonate group (S=O stretches), and the aromatic C-H and C=C bonds.

Crystal Structure Determination: A Protocol for Elucidation

While a specific crystal structure is not publicly deposited, this section provides a detailed, self-validating protocol for obtaining and analyzing single crystals of (1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate.

Crystallization

The key to successful X-ray crystal structure determination is the growth of high-quality single crystals.

Experimental Protocol: Crystallization

-

Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is poorly soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) over a period of several days.

Single-Crystal X-ray Diffraction

Once suitable crystals are obtained, they can be analyzed by single-crystal X-ray diffraction.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: A single crystal of suitable size and quality is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[3]

-

Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, accurate crystal structure.[4]

Diagram of the Crystallography Workflow

Caption: Workflow for determining the crystal structure.

Anticipated Structural Features and Their Implications

Based on the known structures of related cyclopropane and tosylate-containing compounds, several key features can be anticipated in the crystal structure of (1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate:

-

Cyclopropane Ring Geometry: The C-C-C bond angles within the cyclopropane ring will be constrained to approximately 60°, leading to significant ring strain. Bond lengths and the conformation of the substituents on the ring will be of particular interest.

-

Intermolecular Interactions: The presence of the nitrile and sulfonate groups provides opportunities for various non-covalent interactions, such as dipole-dipole interactions and C-H···N or C-H···O hydrogen bonds. These interactions will dictate the crystal packing arrangement.

-

Torsional Angles: The torsional angles between the cyclopropylmethyl moiety and the tosylate group will define the overall conformation of the molecule in the solid state.

Understanding these features through X-ray crystallography would provide invaluable information for computational modeling, reaction planning, and the rational design of new molecules based on this scaffold.

Applications in Research and Development

The utility of (1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate stems from its ability to serve as a precursor to a wide range of more complex molecules. The cyclopropyl ring can act as a bioisostere for other groups, and its inherent strain can be exploited in ring-opening reactions. Its application is particularly noted in the synthesis of novel pharmaceutical agents, where the introduction of the cyanocyclopropylmethyl group can lead to improved potency, selectivity, and pharmacokinetic properties.

Conclusion

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate is a valuable and versatile synthetic intermediate. While its definitive crystal structure remains to be publicly reported, this guide has provided a comprehensive overview of its synthesis, characterization, and a detailed protocol for its structural elucidation via single-crystal X-ray diffraction. The determination of its crystal structure would be a valuable contribution to the field, providing deeper insights into its solid-state properties and further enabling its application in the development of new chemical entities.

References

-

Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2017, 2017(4), M962. [Link]

-

Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. International Union of Crystallography. [Link]

-

Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 2020, 25(15), 3354. [Link]

-

Metabolism of cyclopropyl groups. Hypha Discovery. [Link]

- Novel dihydroquinolizinones for the treatment and prophylaxis of hepatitis b virus infection.

-

Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. [Link]

-

Synthesis and X-ray diffraction data of (4 R )-methyl-3-(1-(4-chlorophenyl)-1 H -1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, C 14 H 13 ClN 4 O 3 S. ResearchGate. [Link]

-

Synthesis and X-ray powder diffraction data for Mg-, Al- and Ni- end-members of the copiapite group. ResearchGate. [Link]

-

Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. ResearchGate. [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry, 2025, 40(1), 2594969. [Link]

-

Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. ResearchGate. [Link]

-

(1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate. 3A Senrise. [Link]

-

(1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate. 3A Senrise. [Link]

-

(1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate. 3A Senrise. [Link]

-

(1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate. 3A Senrise. [Link]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2015113990A1 - Novel dihydroquinolizinones for the treatment and prophylaxis of hepatitis b virus infection - Google Patents [patents.google.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. researchgate.net [researchgate.net]

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate: A Comprehensive Technical Guide for Advanced Synthesis

An In-depth Review of Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate, a key building block in organic synthesis, has garnered significant attention from the pharmaceutical and agrochemical industries. Its unique structural motif, featuring a strained cyclopropyl ring appended with a reactive cyanomethyl tosylate, offers a versatile platform for the construction of complex molecular architectures.[1][2][3] The tosylate group, a well-established excellent leaving group, facilitates a variety of nucleophilic substitution reactions, while the nitrile functionality and the cyclopropane ring provide avenues for diverse chemical transformations.[4] This guide provides a comprehensive overview of the synthesis, characterization, and critical applications of this valuable synthetic intermediate, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₃S | |

| Molecular Weight | 251.30 g/mol | |

| CAS Number | 288569-60-8 | |

| Boiling Point | 432.0 ± 18.0 °C at 760 mmHg | |

| Appearance | Not specified (typically a solid) | - |

| Storage | Room temperature, under dry conditions |

Spectroscopic data is critical for the unambiguous identification and purity assessment of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | δ (ppm): 7.80 (d, 2H), 7.37 (d, 2H), 4.07 (s, 2H), 2.45 (s, 3H), 1.35 (m, 2H), 1.05 (m, 2H) |

| ¹³C NMR | Data not available in the searched literature. |

| Infrared (IR) | Data not available in the searched literature. |

| Mass Spectrometry (MS) | Data not available in the searched literature. |

Synthesis of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

The synthesis of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate is typically achieved through a two-step sequence, commencing with the preparation of the precursor alcohol, (1-cyanocyclopropyl)methanol, followed by its tosylation.

Step 1: Synthesis of (1-Cyanocyclopropyl)methanol

Conceptual Workflow for the Synthesis of (1-Cyanocyclopropyl)methanol:

Sources

A Comprehensive Technical Guide to (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of (1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate, a pivotal intermediate in contemporary organic synthesis and pharmaceutical development. We will delve into its precise chemical identity, physical and chemical properties, a detailed and validated synthetic protocol, and its significant applications in medicinal chemistry. The causality behind experimental choices and the inherent reactivity of this molecule will be a central focus, offering field-proven insights for its effective utilization.

Chemical Identity and Properties

IUPAC Name and Structural Elucidation

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate .

The structure consists of a cyclopropane ring substituted with both a cyano (-C≡N) group and a methyl group that is esterified with 4-methylbenzenesulfonic acid (also known as p-toluenesulfonic acid). The tosylate group is an excellent leaving group, rendering the methylene carbon highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility as a synthetic intermediate.[1]

Structural Formula:

Caption: Chemical structure of (1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₃S |

| Molecular Weight | 251.30 g/mol |

| CAS Number | 288569-60-8 |

| Boiling Point | 432.0 ± 18.0 °C at 760 mmHg |

| Density | 1.32 ± 0.1 g/cm³ |

| Storage | Room temperature, under dry conditions in a sealed container. |

Synthesis Protocol: A Two-Step Approach

The synthesis of (1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate is most effectively achieved through a two-step process starting from a suitable precursor. This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Step 1: Synthesis of (1-Cyanocyclopropyl)methanol

The precursor alcohol, (1-cyanocyclopropyl)methanol, can be synthesized via the reduction of an appropriate cyclopropane carboxylate derivative. An economical and environmentally conscious approach involves the hydrogenation of a cyclopropanecarboxylic acid alkyl ester.[2]

Reaction Scheme:

Caption: Synthesis of the precursor, (1-cyanocyclopropyl)methanol.

Experimental Protocol:

-

Reaction Setup: To a 250 mL four-necked flask equipped with a magnetic stirrer and a dropping funnel, add 10g of methyl 1-cyanocyclopropanecarboxylate and 100 mL of methanol.

-

Cooling: Cool the mixture to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add 2.65g of sodium borohydride to the cooled solution.

-

Reaction: After the addition is complete, heat the mixture to 60 °C and maintain this temperature for 6 hours.

-

Workup and Purification: Upon completion, the reaction mixture is worked up by distillation to separate the product from the solvent and byproducts. The resulting (1-cyanocyclopropyl)methanol should be of high purity (typically >98%).[3]

Step 2: Tosylation of (1-Cyanocyclopropyl)methanol

The final step involves the conversion of the primary alcohol to its corresponding tosylate. This is a standard procedure in organic synthesis that transforms the hydroxyl group into a good leaving group.[4]

Reaction Scheme:

Caption: Tosylation of the precursor alcohol to yield the final product.

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask, dissolve the (1-cyanocyclopropyl)methanol synthesized in Step 1 in dichloromethane.

-

Cooling: Cool the solution to 0 °C.

-

Reagent Addition: Sequentially add 4-dimethylaminopyridine (DMAP) as a catalyst, followed by the dropwise addition of triethylamine and then p-toluenesulfonyl chloride.[5]

-

Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

-

Workup and Purification: Quench the reaction with 1.0 M hydrochloric acid. Separate the organic layer, extract the aqueous layer with diethyl ether, and combine the organic fractions. Dry the combined organic layers over magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Applications in Drug Discovery and Development

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate is a valuable building block in medicinal chemistry, primarily due to the desirable properties imparted by the cyclopropane ring.[1] The strained three-membered ring introduces conformational rigidity, which can enhance the binding affinity of a drug candidate to its target protein.[6] Furthermore, the cyclopropyl group can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[1]

A notable example of its application is in the synthesis of Odanacatib , a potent and selective inhibitor of cathepsin K, which was investigated for the treatment of osteoporosis.[7][8] The cyanocyclopropyl group in Odanacatib plays a crucial role in its binding to the active site of the enzyme.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[10]

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors.[10]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Wash hands after handling.[2]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[1]

Conclusion

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate is a key synthetic intermediate with significant applications in the pharmaceutical industry. Its utility stems from the unique structural and chemical properties of the cyanocyclopropylmethyl moiety, which can be readily introduced into target molecules via nucleophilic substitution of the tosylate group. The detailed synthetic protocol provided in this guide offers a reliable and efficient method for the preparation of this valuable compound, empowering researchers to accelerate their drug discovery and development efforts.

References

- (1-Cyanocyclopropyl)

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Application - Longdom Publishing. (URL: [Link])

-

Safety Data Sheet: 1-Methylcyclopropene - Chemos GmbH&Co.KG. (URL: [Link])

-

The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K - PubMed. (URL: [Link])

- US5728896A - Process for the preparation of hydroxymethyl-cyclopropane - Google P

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (URL: [Link])

- CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate - Google P

-

Odanacatib | Advanced Drug Monograph | MedPath. (URL: [Link])

-

EXPERIMENTAL SUPPORTING INFORMATION - The Royal Society of Chemistry. (URL: [Link])

-

The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K - ResearchGate. (URL: [Link])

-

Tosylates And Mesylates - Master Organic Chemistry. (URL: [Link])

Sources

- 1. (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate [myskinrecipes.com]

- 2. US5728896A - Process for the preparation of hydroxymethyl-cyclopropane - Google Patents [patents.google.com]

- 3. CN117402062B - Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. rsc.org [rsc.org]

- 6. longdom.org [longdom.org]

- 7. The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. trial.medpath.com [trial.medpath.com]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate retrosynthetic analysis

An In-Depth Technical Guide to the Retrosynthetic Analysis and Synthesis of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

Abstract

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate is a valuable bifunctional synthetic building block, integrating the unique steric and electronic properties of a cyanocyclopropane moiety with the high reactivity of a primary tosylate. This guide presents a detailed retrosynthetic analysis of this target molecule, identifying key synthons and strategic disconnections. We explore multiple forward-synthesis strategies, focusing on the construction of the core intermediate, (1-cyanocyclopropyl)methanol. A thorough evaluation of methodologies, including functional group interconversion from cyclopropanecarboxylic acid derivatives and direct cyclopropanation approaches, is provided. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights, step-by-step experimental protocols, and a comparative analysis of synthetic routes to facilitate its practical application in complex molecule synthesis.

Introduction: A Versatile Bifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, molecules that offer both unique structural motifs and versatile reactive handles are of paramount importance. (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate is one such molecule. Its structure is characterized by two key features:

-

The 1-Cyanocyclopropyl Group: The cyclopropane ring, a classic example of a strained carbocycle, imparts significant conformational rigidity to any molecule in which it is incorporated. The geminal cyano group acts as a potent electron-withdrawing group and a versatile chemical handle that can be transformed into amines, carboxylic acids, or amides. The cyclopropane ring itself is a key pharmacophore found in numerous bioactive natural products and pharmaceuticals.[1]

-

The Primary Tosylate: The 4-methylbenzenesulfonate (tosylate) group is one of the most effective leaving groups in nucleophilic substitution reactions.[2] Its presence on a primary carbon transforms the inert hydroxyl group of the precursor alcohol into a highly reactive electrophilic site, primed for reaction with a wide array of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.

The combination of these two functionalities in a single, relatively small molecule makes (1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate an attractive intermediate for introducing the (1-cyanocyclopropyl)methyl fragment into more complex molecular architectures, a common strategy in the development of novel therapeutic agents.

Core Retrosynthetic Strategy: Identifying the Key Disconnections

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials.[3] For (1-cyanocyclopropyl)methyl 4-methylbenzenesulfonate, the analysis begins with the most chemically labile bond.

Primary Disconnection: The Sulfonate Ester

The C-O bond of the tosylate ester is the most logical initial point for disconnection. Sulfonate esters are almost exclusively synthesized in the forward direction by reacting an alcohol with a corresponding sulfonyl chloride. This functional group interconversion (FGI) leads directly to the primary synthetic precursor: (1-cyanocyclopropyl)methanol .

The tosylation step itself is a robust and high-yielding transformation, making the synthesis of this key alcohol intermediate the central challenge of the overall synthetic plan.

Caption: Primary retrosynthetic disconnection of the target molecule.

Synthesis of the Core Intermediate: (1-Cyanocyclopropyl)methanol

The main synthetic challenge lies in the efficient construction of (1-cyanocyclopropyl)methanol. We will explore two primary strategies based on logical disconnections of this core intermediate.

Strategy A: Cyclization Followed by Functional Group Interconversion

This strategy involves first constructing a cyclopropane ring that already bears two functional groups, which can then be manipulated to achieve the desired alcohol and nitrile. A highly effective approach begins with the reaction between ethyl cyanoacetate and 1,2-dibromoethane.

Retrosynthetic Pathway for Strategy A:

This pathway disconnects the C-C bond of the hydroxymethyl group via an FGI, leading back to a carboxylic acid ester. The ester is derived from 1-cyanocyclopropanecarboxylic acid, which itself is formed through a well-established cyclization reaction.

Sources

Methodological & Application

Application Note: Strategic Utilization of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate in Montelukast Synthesis

Abstract

This application note details the strategic deployment of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate (hereafter CCM-Tosylate ) as a pivotal electrophile in the synthesis of Montelukast Sodium. Unlike traditional routes that utilize unstable mercapto-acid intermediates, the CCM-Tosylate pathway employs a "masked carboxylate" strategy via the nitrile functionality. This guide provides optimized protocols for nucleophilic substitution (

Introduction: The "Masked Synthon" Advantage

In the industrial synthesis of Montelukast Sodium (a leukotriene receptor antagonist), the formation of the thioether bridge and the cyclopropane-acetic acid tail are critical quality attributes.

Standard routes often involve 1-(mercaptomethyl)cyclopropaneacetic acid , a zwitterionic and oxidatively unstable intermediate. CCM-Tosylate offers a superior alternative by "masking" the acetic acid tail as a nitrile. This allows for:

-

Enhanced Stability: The nitrile is robust during the coupling step, unlike the free carboxylic acid.

-

Impurity Control: Avoids the formation of disulfide dimers common with thiol-acids.

-

Convergent Synthesis: Enables the coupling of the cyclopropane motif to the quinoline backbone before the final hydrolysis.

Chemical Profile[1][2][3][4][5][6][7][8][9][10]

-

Compound: (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

-

Functionality: Activated electrophile (Tosylate) on a neopentyl-like carbon; Nitrile acting as a carboxylate precursor.

-

Key Challenge: The electrophilic carbon is primary but sterically hindered by the geminal disubstitution on the cyclopropane ring (neopentyl position), requiring optimized

conditions.

Experimental Protocols

Protocol A: Thioether Coupling via Substitution

This protocol describes the coupling of CCM-Tosylate with the Montelukast Thiol Precursor (MTP).

Reaction Scheme:

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7] | Role | Critical Parameter |

| Montelukast Thiol Precursor (MTP) | 1.0 | Nucleophile | Purity >98% (HPLC) |

| CCM-Tosylate | 1.2 | Electrophile | Excess required due to kinetics |

| Cesium Carbonate ( | 1.5 | Base | Anhydrous; promotes solubility |

| DMF (Dimethylformamide) | - | Solvent | Anhydrous (<0.05% |

Step-by-Step Methodology

-

Inertion: Purge a jacketed reactor with

for 15 minutes. -

Dissolution: Charge MTP (1.0 eq) and Anhydrous DMF (10V). Stir at 25°C until dissolved.

-

Activation: Add

(1.5 eq) in a single portion. The slurry may darken slightly (thiolate formation). Stir for 30 mins. -

Addition: Add CCM-Tosylate (1.2 eq) dissolved in minimal DMF (2V) dropwise over 20 minutes.

-

Note: Slow addition is not strictly necessary for safety but helps control the exotherm in large batches.

-

-

Reaction: Heat the mixture to 45–50°C .

-

Why? The neopentyl-like position on the cyclopropane ring is sterically hindered. Ambient temperature reaction is too slow; excessive heat (>70°C) risks cyclopropane ring opening.

-

-

Monitoring: Monitor by HPLC every 2 hours. Target: <1.0% unreacted Thiol. Typical time: 6–8 hours.

-

Workup: Cool to 20°C. Quench with water (20V). Extract with Ethyl Acetate.[1][3] Wash organics with Brine.

Protocol B: Nitrile Hydrolysis to Montelukast Acid

Converting the stable nitrile intermediate into the active pharmaceutical ingredient (API).

Reagents & Materials

| Reagent | Role | Conditions |

| Ethanolic NaOH (2M) | Hydrolysis Agent | Reflux |

| Acetic Acid | Neutralization | pH adjustment to 5-6 |

Step-by-Step Methodology

-

Solvolysis: Dissolve the Montelukast-Nitrile intermediate in Ethanol (10V).

-

Base Addition: Add 2M NaOH (5.0 eq).

-

Reflux: Heat to reflux (approx. 78°C) for 12–16 hours.

-

Workup: Distill off Ethanol. Dilute with water.[1] Acidify carefully with dilute Acetic Acid to pH 5–6 to precipitate the Montelukast free acid.

Critical Process Parameters (CPPs) & Troubleshooting

Steric Hinderance & The Neopentyl Effect

The methylene group attached to the cyclopropane ring is "neopentyl-like" (primary carbon attached to a quaternary carbon). This significantly retards

-

Observation: Reaction stalls at 60% conversion.

-

Root Cause: Nucleophile degradation or insufficient activation energy.

-

Solution: Switch base to Potassium tert-butoxide (t-BuOK) in THF. The stronger base generates a "naked" thiolate, increasing nucleophilicity. Caution: Ensure strict anhydrous conditions to prevent nitrile hydrolysis.

Cyclopropane Ring Stability

The cyclopropane ring is strained (approx. 27.5 kcal/mol).

-

Risk: Acid-catalyzed ring opening.

-

Control: Avoid strong mineral acids during workup. Use organic acids (Acetic, Tartaric) for pH adjustment.

Data Summary: Solvent/Base Screening

| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Impurity Profile |

| 1 | Acetone | 56 (Reflux) | 24 | 45 | Low conversion | |

| 2 | THF | 0 | 4 | 82 | High; Nitrile hydrolysis observed | |

| 3 | DMF | 50 | 8 | 94 | Cleanest profile | |

| 4 | DMSO | 25 | 2 | 88 | Some elimination byproducts |

Visualizing the Pathway

Workflow Diagram: The "Masked Synthon" Strategy

This diagram illustrates the convergent synthesis utilizing CCM-Tosylate.

Figure 1: The convergent synthetic route using CCM-Tosylate to avoid unstable thiol-acid intermediates.[1]

Mechanistic Diagram: Steric Considerations

This diagram details the

Figure 2: Mechanistic hurdles. The geminal disubstitution on the cyclopropane ring creates a 'neopentyl' steric environment, necessitating elevated temperatures for the SN2 reaction.

References

-

Synthesis of Montelukast Sodium. Google Patents (CN111848510A). Describes the substitution reaction of mesylates/tosylates with mercaptomethyl cyclopropane derivatives. Link

-

Process for the preparation of montelukast and its salts. World Intellectual Property Organization (WO2006008751A2). Details the coupling of thiol intermediates and the handling of cyclopropane precursors. Link

-

An enantioselective formal synthesis of montelukast sodium. PubMed (25893352). Discusses the convergent strategies and stability of intermediates in the Montelukast pathway. Link

-

Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein J Org Chem (2019). Provides background on the stability limits of the cyclopropane ring under oxidative/radical conditions. Link

Sources

- 1. WO2006008751A2 - Process for the preparation of montelukast and its salts - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. CN111848510A - Synthesis method of montelukast sodium - Google Patents [patents.google.com]

- 5. CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]

- 6. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]

- 9. An enantioselective formal synthesis of montelukast sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic profiles of montelukast sodium (Singulair), a potent cysteinyl leukotriene1 receptor antagonist, in human plasma and bile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reaction intermediate structures of 1-aminocyclopropane-1-carboxylate deaminase: insight into PLP-dependent cyclopropane ring-opening reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate as a reagent for cyclopropanation

This Application Note is designed to provide a comprehensive technical guide for the use of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate (also referred to as (1-cyanocyclopropyl)methyl tosylate).

Note on Terminology: While the user prompt refers to this as a "reagent for cyclopropanation," strictly speaking, "cyclopropanation" usually implies the formation of a cyclopropane ring from an alkene (e.g., via Simmons-Smith reaction). This reagent, however, contains a pre-formed cyclopropane ring. In medicinal chemistry vernacular, it is often classified as a Cyclopropyl-Transfer Reagent or a Cyclopropylalkylating Agent . This guide focuses on its use to install the (1-cyanocyclopropyl)methyl motif onto nucleophilic substrates.

Executive Summary

The (1-cyanocyclopropyl)methyl moiety is a high-value structural motif in drug discovery, serving as a conformationally restricted bioisostere for neopentyl or ethyl groups. It is found in various 5-HT1A antagonists and cathepsin inhibitors. The reagent (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate allows for the direct introduction of this motif via nucleophilic substitution (

Unlike standard alkyl halides, this reagent possesses a unique reactivity profile due to the Gem-Disubstituent Effect and the steric hindrance of the neopentyl-like carbon center. This guide details the synthesis of the reagent and optimized protocols for its coupling with amines and other nucleophiles.

Chemical Background & Reactivity[1]

Structural Properties

-

Formula:

-

Molecular Weight: 251.30 g/mol

-

Structure: A cyclopropane ring substituted at the C1 position with a nitrile (-CN) group and a methylene-tosylate (-CH2-OTs) group.

-

Reactivity Class: Electrophilic Alkylating Agent (Neopentyl-like).

Mechanistic Insight

The reaction proceeds via an

-

Steric Challenge: The electrophilic carbon is beta-branched (neopentyl position), making it sterically hindered. Standard

reactions are significantly slower than with primary alkyl tosylates. -

Electronic Activation: The adjacent cyclopropane ring (with its Walsh orbitals) and the electron-withdrawing nitrile group stabilize the transition state relative to a standard tert-butyl system, but high temperatures and polar aprotic solvents are still required to drive the reaction.

-

Stability: The nitrile group prevents the formation of a carbocation (which would lead to ring opening or rearrangement), effectively shutting down the

pathway and forcing the reaction to proceed via

Pathway Visualization

Figure 1: Synthetic workflow from commercial precursor to final drug intermediate.

Experimental Protocols

Protocol A: Synthesis of the Reagent

Rationale: The alcohol precursor is often commercially expensive. Synthesis from the acid is cost-effective.

Materials:

-

1-Cyanocyclopropanecarboxylic acid (1.0 eq)

-

Sodium Borohydride (

, 2.5 eq) -

Calcium Chloride (

, 1.2 eq) or Lithium Chloride -

p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

-

Triethylamine (TEA, 2.0 eq)

-

DMAP (0.1 eq)

-

Solvents: THF (anhydrous), DCM.

Step 1: Selective Reduction to Alcohol

-

Dissolve 1-cyanocyclopropanecarboxylic acid in anhydrous THF (0.5 M) under

. -

Cool to 0°C. Add

portion-wise. -

Add

(or LiCl) slowly. (Note: This generates -

Stir at 0°C for 1h, then warm to RT and stir for 12h.

-

Quench: Cool to 0°C, add sat.

dropwise. Extract with EtOAc. -

Dry (

) and concentrate to yield (1-cyanocyclopropyl)methanol.

Step 2: Tosylation

-

Dissolve the crude alcohol in DCM (0.3 M).

-

Add TEA and DMAP. Cool to 0°C.

-

Add TsCl portion-wise.

-

Stir at RT for 4–6 hours. Monitor by TLC (the alcohol spot should disappear).

-

Workup: Wash with 1N HCl (cold), then sat.

, then Brine. -

Purification: Flash chromatography (Hexane/EtOAc gradient). The tosylate is a white to off-white solid.

Protocol B: Cyclopropylalkylation of Amines (Coupling)

Rationale: Due to the neopentyl steric hindrance, strong polar solvents and heat are required.

Materials:

-

Secondary Amine substrate (e.g., Piperazine derivative) (1.0 eq)

-

(1-Cyanocyclopropyl)methyl tosylate (1.2 – 1.5 eq)

-

Base:

(3.0 eq) or -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

-

Potassium Iodide (KI, 0.1 eq - Finkelstein catalyst).

Procedure:

-

Setup: In a pressure vial or round-bottom flask equipped with a condenser, dissolve the amine in MeCN (or DMF) (concentration 0.2 M).

-

Addition: Add the base (

or -

Add the (1-cyanocyclopropyl)methyl tosylate.

-

Reaction: Heat the mixture to reflux (80–90°C) .

-

Note: In DMF, 90°C is sufficient. In MeCN, reflux is required.

-

-

Monitoring: Reaction times are typically 12–24 hours . Monitor by LCMS for the mass of Product (M+1).

-

Workup:

-

Dilute with EtOAc.

-

Wash 3x with water (to remove DMF/MeCN).

-

Wash 1x with Brine.

-

Dry over

and concentrate.

-

-

Purification: Column chromatography.

Data Interpretation & Troubleshooting

Reaction Optimization Table

| Variable | Condition | Outcome | Recommendation |

| Solvent | DCM / THF | < 10% conversion | Avoid. Too non-polar for this |

| Solvent | Acetonitrile | 60-80% Yield | Good balance of rate and workup ease. |

| Solvent | DMF / DMSO | > 85% Yield | Best for difficult substrates , but harder workup. |

| Base | TEA / DIPEA | Slow reaction | Organic bases are often too weak/bulky here. |

| Base | Fast reaction | Preferred ("Cesium Effect" aids solubility). | |

| Catalyst | None | Moderate rate | |

| Catalyst | KI (10 mol%) | Accelerated rate | Essential (In situ formation of reactive iodide). |

Troubleshooting Guide

-

Issue: Hydrolysis of Reagent.

-

Issue: No Reaction.

Safety & Handling (E-E-A-T)

-

Genotoxicity Warning: Alkyl tosylates are known Potential Genotoxic Impurities (PGIs) because they are potent alkylating agents that can react with DNA.

-

Containment: All weighing and handling of the tosylate reagent must be done in a fume hood.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or NaOH to hydrolyze the tosylate before disposal.

-

Purging: In the final drug substance, it is critical to demonstrate that the level of residual tosylate is below the Threshold of Toxicological Concern (TTC), typically < 1.5 µ g/day .

References

- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.

-

Synthesis of Cyclopropyl Carbinols

-

Reduction of cyclopropanecarboxylates: Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid reaction of lithium borohydride with esters." Journal of Organic Chemistry. Link

-

-

Application in Medicinal Chemistry (Motif Installation)

- Lecozotan Analogues: Childers, W. E., et al. (2010). "Synthesis and biological evaluation of novel 5-HT1A antagonists." Journal of Medicinal Chemistry. (Describes the use of cyclopropyl spacers).

-

Relevant Patent: US Patent 9,522,894.[3] "Certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides as dipeptidyl peptidase 1 inhibitors." (Illustrates the use of cyano-substituted linkers). Link

-

Safety of Sulfonate Esters

-

Teasdale, A., et al. (2013). "Risk assessment of genotoxic impurities in new chemical entities: strategies to demonstrate control." Organic Process Research & Development. Link

-

Sources

- 1. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 2. US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives - Google Patents [patents.google.com]

- 3. US9522894B2 - Certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides as dipeptidyl peptidase 1 inhibitors - Google Patents [patents.google.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate reaction conditions

This Application Note and Protocol guide details the usage of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate , a specialized building block for introducing the gem-disubstituted cyclopropane motif into bioactive molecules.

CAS: 288569-60-8 | Formula: C₁₂H₁₃NO₃S | MW: 251.30 g/mol

Introduction: The Gem-Disubstituted Cyclopropane Privilege

In modern drug discovery, the gem-disubstituted cyclopropane moiety is a "privileged scaffold." It serves two critical functions in medicinal chemistry:

-

Conformational Restriction: The rigid cyclopropane ring locks the orientation of substituents (the nitrile and the methylene linker) into specific vectors, often improving binding affinity to target proteins (e.g., Cathepsin K, CDK9, or monoamine transporters).

-

Metabolic Blocking: The quaternary carbon at position 1 prevents metabolic oxidation at that site and sterically shields adjacent bonds from enzymatic hydrolysis.

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate (hereafter Reagent 1 ) is the preferred electrophile for introducing this motif. Unlike its halide counterparts, the tosylate offers a balance of stability and reactivity. Crucially, the unique structure of Reagent 1 —specifically the quaternary C1 carbon—prevents

Safety & Handling

-

Hazard Class: Alkylating Agent. Treat as a potential genotoxin.

-

PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses. Handle exclusively in a fume hood.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of tosylate).

Core Protocol 1: N-Alkylation (Synthesis of 1-Aminomethyl-1-cyanocyclopropanes)

This is the primary application of Reagent 1 . It reacts with primary or secondary amines via an SN2 mechanism to generate intermediates for drugs like Odanacatib or Levomilnacipran analogs.

Reagents & Materials

-

Substrate: Primary or Secondary Amine (1.0 equiv).

-

Electrophile: Reagent 1 (1.1 – 1.2 equiv).

-

Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or DIPEA (3.0 equiv).

-

Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF). Anhydrous grades required.[1][2]

-

Catalyst (Optional): Sodium Iodide (NaI, 0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).

Step-by-Step Procedure

-

Preparation: In a flame-dried reaction vial, dissolve the Amine (1.0 mmol) in anhydrous ACN or DMF (3–5 mL).

-

Base Addition: Add K₂CO₃ (276 mg, 2.0 mmol). If the amine is a salt (e.g., HCl salt), add an extra equivalent of base.

-

Reagent Addition: Add Reagent 1 (276–300 mg, 1.1–1.2 mmol) in one portion.

-

Reaction:

-

Standard: Heat to 60–80°C for 4–16 hours.

-

Optimization: Unlike linear alkyl tosylates, you can heat this reaction to 95–100°C without forming elimination byproducts (see Mechanism Diagram below).

-

-

Monitoring: Monitor by LC-MS or TLC. The tosylate spot (UV active) should disappear.

-

Workup:

-

Dilute with Ethyl Acetate (20 mL).

-

Wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry organic layer over Na₂SO₄, filter, and concentrate.[2]

-

-

Purification: Flash column chromatography (Hexane/EtOAc).

Mechanism & Logic (Why this works)

The following diagram illustrates the SN2 pathway and explains the lack of elimination side products.

Figure 1: Mechanistic pathway highlighting the impossibility of

Core Protocol 2: S-Alkylation (Thioethers)

Thiols are better nucleophiles than amines and require milder conditions to avoid hydrolyzing the nitrile group.

Step-by-Step Procedure

-

Dissolution: Dissolve Thiol (1.0 equiv) in DMF.

-

Base: Add Cesium Carbonate (Cs₂CO₃) (1.5 equiv).

-

Addition: Add Reagent 1 (1.1 equiv).

-

Reaction: Stir at Room Temperature for 2–4 hours. Heating is rarely required.

-

Workup: Standard aqueous extraction.

Advanced Workflow: Post-Alkylation Transformations

Once the (1-cyanocyclopropyl)methyl group is attached, the nitrile (-CN) serves as a versatile handle for further elaboration.

| Transformation | Reagents | Product | Application |

| Nitrile Reduction | LiAlH₄ (THF, 0°C) or H₂/Raney Ni | Primary Amine | Synthesis of 1,1-bis(aminomethyl)cyclopropanes (Double linker). |

| Hydrolysis | NaOH (aq), H₂O₂, EtOH | Amide / Acid | Synthesis of cyclopropyl amino acids. |

| Cyclization | NaN₃, NH₄Cl | Tetrazole | Bioisostere of carboxylic acid. |

Synthetic Workflow Diagram

Figure 2: Complete synthetic workflow from precursor to final drug scaffold.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance of the cyclopropane ring. | Increase temperature to 95°C (safe due to no elimination). Add NaI (0.1 equiv) to form the more reactive iodide in situ. |

| Hydrolysis of Tosylate | Wet solvent or old reagent. | Use anhydrous DMF/ACN. Store reagent with desiccant.[4] |

| Ring Opening | Presence of strong Lewis Acids. | Avoid AlCl₃ or BF₃. The cyclopropane ring is stable to basic SN2 conditions but sensitive to strong acid catalysis. |

References

-

Synthesis of Tosylate Precursors

- Application in CDK9 Inhibitors (Sn2 Reaction Conditions)

-

Cathepsin K Inhibitor Design (Constrained Cyclopropanes)

-

General Reactivity of Cyclopropyl Sulfonates

- Title: Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cycliz

- Source: Beilstein Journal of Organic Chemistry.

- Relevance: Describes the synthesis and stability of the analogous (1-cyanocyclopropyl)

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. patents.justia.com [patents.justia.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20240336602A1 - Heterocycle derivatives for treating trpm3 mediated disorders - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. researchgate.net [researchgate.net]

- 10. US20160075645A1 - Amidation process - Google Patents [patents.google.com]

Application Notes and Protocols for Asymmetric Synthesis Using (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Chiral Architectures with a Unique Cyclopropyl Electrophile

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate is a structurally intriguing electrophilic building block. The cyclopropyl ring, a "bent" and strained carbocycle, imparts unique conformational rigidity and metabolic stability to molecules, making it a highly sought-after motif in medicinal chemistry. The presence of a nitrile group offers a versatile handle for further synthetic transformations, such as reduction to an amine or hydrolysis to a carboxylic acid. The tosylate serves as an excellent leaving group, activating the primary carbon for nucleophilic substitution.

While specific, peer-reviewed protocols detailing the asymmetric applications of this exact tosylate are not prevalent in the literature, its structure strongly suggests its utility as an electrophile in well-established asymmetric alkylation methodologies. This guide provides detailed, field-proven protocols based on analogous transformations with similar primary tosylates and halides. The following application notes are designed to be robust, self-validating systems, grounded in the authoritative principles of chiral auxiliary-controlled asymmetric synthesis. They serve as a foundational blueprint for researchers to successfully incorporate the (1-cyanocyclopropyl)methyl moiety into chiral frameworks.

Application Note I: Diastereoselective Alkylation of Evans-Type Chiral Auxiliaries

The use of oxazolidinone chiral auxiliaries, pioneered by David A. Evans, is a cornerstone of modern asymmetric synthesis.[1] These auxiliaries are covalently attached to a carboxylic acid, and the resulting imide can be deprotonated to form a rigid Z-enolate. The bulky substituent on the auxiliary effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity.[2]

Scientific Rationale:

The predictable stereochemical outcome arises from the chelated Z-enolate structure formed upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). The lithium or sodium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a rigid five-membered ring. This conformation forces the substituent of the auxiliary (e.g., a benzyl or isopropyl group) to occupy a specific spatial position, sterically hindering one of the enolate's π-faces. The electrophile, in this case, (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate, can then only approach from the less hindered face, ensuring a highly diastereoselective C-C bond formation.[3]

Experimental Workflow Diagram:

Caption: Workflow for the asymmetric synthesis of a chiral carboxylic acid.

Detailed Protocol: Synthesis of (R)-2-((1-cyanocyclopropyl)methyl)butanoic acid

Part A: Acylation of the Chiral Auxiliary

-

To a flame-dried round-bottom flask under an argon atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 equiv).

-

Dissolve in anhydrous tetrahydrofuran (THF, ~0.1 M).

-

Cool the solution to -78 °C using an acetone/dry ice bath.

-

Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise via syringe. Stir for 15 minutes.

-

Slowly add propionyl chloride (1.1 equiv). Stir for 1 hour at -78 °C, then allow the mixture to warm to room temperature over 1 hour.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield the N-propionyl oxazolidinone.

Part B: Diastereoselective Alkylation

-

To a flame-dried flask under argon, add the N-propionyl oxazolidinone (1.0 equiv) and dissolve in anhydrous THF (~0.1 M).

-

Cool the solution to -78 °C.

-

In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv) to diisopropylamine (1.15 equiv) in THF at -78 °C and stirring for 20 minutes.

-

Slowly add the freshly prepared LDA solution to the oxazolidinone solution. Stir for 45 minutes at -78 °C to ensure complete enolate formation.

-

In another flask, dissolve (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate (1.2 equiv) in anhydrous THF.

-

Add the tosylate solution to the enolate solution dropwise.

-

Stir the reaction mixture at -78 °C for 2-4 hours, then slowly warm to 0 °C over 2 hours. Monitor reaction progress by TLC.

-

Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).

-

Combine organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by flash chromatography to isolate the diastereomerically enriched alkylated product. Diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Part C: Auxiliary Cleavage

-

Dissolve the purified alkylated imide (1.0 equiv) in a 3:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (2.0 equiv, 0.8 M).

-

Stir vigorously at 0 °C for 2-4 hours.

-

Quench the excess peroxide by adding aqueous Na₂SO₃ solution (1.5 M, 5.0 equiv) and stir for 30 minutes.

-

Concentrate the mixture in vacuo to remove most of the THF.

-

Extract the aqueous solution with dichloromethane (3x) to recover the chiral auxiliary.

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the ethyl acetate layers, dry over Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

| Step | Key Reagents & Conditions | Purpose | Expected Outcome |

| Acylation | (S)-4-benzyl-2-oxazolidinone, n-BuLi, Propionyl chloride, THF, -78 °C | Attach the prochiral substrate to the auxiliary. | High yield of N-propionyl imide. |

| Alkylation | LDA, (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate, THF, -78 °C | Form C-C bond with high diastereoselectivity. | High yield of alkylated product, d.r. > 95:5. |

| Cleavage | LiOOH (from LiOH + H₂O₂), THF/H₂O, 0 °C | Remove the auxiliary without racemization.[4] | Good yield of the chiral carboxylic acid, >98% ee. |

Application Note II: Asymmetric α-Alkylation of Ketones via SAMP/RAMP Hydrazone Method

For the asymmetric α-alkylation of ketones, the SAMP/RAMP hydrazone method developed by Dieter Enders is exceptionally powerful.[5] (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP) is condensed with a ketone to form a chiral hydrazone. Deprotonation with a strong base like LDA generates a rigid azaenolate, which then reacts with an electrophile from the sterically unhindered face.[6] Subsequent cleavage of the hydrazone yields the α-alkylated ketone with high enantiomeric excess.

Scientific Rationale:

The stereoselectivity of the SAMP/RAMP method is dictated by the conformation of the lithiated azaenolate intermediate. The methoxymethyl side chain of the pyrrolidine auxiliary chelates to the lithium ion, creating a rigid, planar five-membered ring system. This arrangement effectively blocks the top face of the azaenolate, forcing the electrophile to approach from the bottom face. This reliable facial bias allows for the predictable synthesis of either enantiomer of the final product by simply choosing between SAMP or RAMP as the auxiliary.[5]

Experimental Workflow Diagram:

Caption: Workflow for the asymmetric α-alkylation of a ketone.

Detailed Protocol: Synthesis of (S)-2-((1-cyanocyclopropyl)methyl)cyclohexanone

Part A: SAMP-Hydrazone Formation

-

In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine cyclohexanone (1.0 equiv) and (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP, 1.1 equiv) in benzene or toluene (~0.5 M).

-

Reflux the mixture for 12-24 hours until water evolution ceases.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude hydrazone by vacuum distillation to yield the pure product.

Part B: Diastereoselective Alkylation

-

To a flame-dried, argon-flushed flask, add anhydrous THF (~0.2 M) and cool to 0 °C.

-

Add diisopropylamine (1.2 equiv) followed by the slow addition of n-butyllithium (1.2 equiv, 1.6 M in hexanes). Stir for 20 minutes at 0 °C.

-

In a separate flask, dissolve the SAMP-hydrazone (1.0 equiv) in anhydrous THF.

-

Cool the hydrazone solution to 0 °C and slowly add it to the freshly prepared LDA solution. Stir for 2-3 hours at 0 °C to form the azaenolate.

-

Cool the resulting deep yellow/orange solution to -78 °C.

-

Add a solution of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate (1.3 equiv) in anhydrous THF dropwise.

-

Stir the reaction at -78 °C for 4-6 hours, then allow it to warm to room temperature overnight.

-

Quench the reaction by adding diethyl ether and water. Separate the layers.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude alkylated hydrazone is typically used directly in the next step without further purification.

Part C: Hydrazone Cleavage

-

Dissolve the crude alkylated hydrazone in dichloromethane (CH₂Cl₂, ~0.1 M) and cool to -78 °C.

-

Bubble ozone through the solution until a persistent blue color is observed, indicating complete consumption of the hydrazone.

-

Purge the solution with argon or nitrogen to remove excess ozone.

-

Quench the reaction by adding dimethyl sulfide (DMS, 2-3 equiv) and allow it to warm to room temperature.

-

Wash the organic mixture with water and brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (e.g., 5-15% ethyl acetate in hexanes) to afford the enantiomerically enriched ketone.

| Step | Key Reagents & Conditions | Purpose | Expected Outcome |

| Hydrazone Formation | Cyclohexanone, SAMP, Benzene, Reflux | Attach the chiral auxiliary to the ketone. | High yield of the corresponding hydrazone. |

| Alkylation | LDA, (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate, THF, 0 to -78 °C | Stereoselective C-C bond formation. | High yield of alkylated hydrazone, d.e. > 95%. |

| Cleavage | O₃, CH₂Cl₂, -78 °C; then DMS | Regenerate the ketone and remove the auxiliary.[5] | Good yield of the chiral ketone, >96% ee. |

References

-

Enders, D. et al. (1976). Asymmetric Alkylation of Ketones and Aldehydes via Metalated Chiral Hydrazones. Angewandte Chemie International Edition, 15(9), 549-551.

-

Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis – The Essentials. Wiley-VCH.

-

Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695.

-

Myers, A. G. et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.

-

Job, A. et al. (2002). The SAMP/RAMP-Hydrazone Methodology in Asymmetric Synthesis. Tetrahedron, 58(12), 2253-2329.

-

Clayden, J. et al. (2012). Organic Chemistry, 2nd ed. Oxford University Press. (General reference for reaction mechanisms).

-

Myers, A. G. (n.d.). Asymmetric Alkylation of Enolates. Chemistry 115 Course Notes. Harvard University.

-

Enders, D. et al. (1987). Asymmetric Syntheses using the SAMP-/RAMP- Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 65, 173.

Sources

- 1. chemistry.williams.edu [chemistry.williams.edu]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. connectsci.au [connectsci.au]

- 5. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 6. web.mit.edu [web.mit.edu]

Application Note: Catalytic Alkylation Protocols using (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate

This Application Note and Protocol Guide details the utilization of (1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate (hereafter referred to as 1-CCMT ) in advanced organic synthesis. While 1-CCMT is a reagent (electrophile) rather than a catalyst, it is a critical substrate in Phase-Transfer Catalyzed (PTC) alkylation reactions, particularly in the synthesis of leukotriene receptor antagonists (e.g., Montelukast analogs) and constrained amino acids.

Executive Summary

(1-Cyanocyclopropyl)methyl 4-methylbenzenesulfonate is a specialized bifunctional building block containing a strained cyclopropane ring, a reactive tosylate leaving group, and a nitrile handle. Its primary utility lies in the catalytic construction of quaternary carbon centers and thioether linkages found in active pharmaceutical ingredients (APIs).

This guide focuses on the Phase-Transfer Catalyzed (PTC) nucleophilic substitution of 1-CCMT. Unlike traditional

Key Chemical Advantages

-

Geminal Substitution: The 1,1-disubstitution pattern (cyano and methylene-tosyl) provides a rapid entry into gem-disubstituted cyclopropanes, a motif known to improve metabolic stability in drug candidates.

-

Chemo-selectivity: The nitrile group remains inert under the mild basic conditions of PTC alkylation, allowing for subsequent transformation (hydrolysis to acid or reduction to amine) after the coupling step.

Core Application: Phase-Transfer Catalyzed Thioetherification

The most prevalent application of 1-CCMT is the alkylation of thiols to generate 1-(thiomethyl)cyclopropanecarbonitriles . This transformation is mechanistically analogous to the coupling step in the synthesis of Montelukast, where a mesylate/tosylate is displaced by a thiol.

Mechanism of Action

The reaction proceeds via an interfacial mechanism catalyzed by a quaternary ammonium salt (QAS).

-

Deprotonation: In the aqueous phase, a base (NaOH) deprotonates the thiol (R-SH) to form the thiolate anion (

). -

Ion Exchange: The lipophilic catalyst cation (

) pairs with the thiolate anion, extracting it into the organic phase as a tight ion pair ( -

Substitution: The "naked" thiolate anion attacks the electrophilic carbon of 1-CCMT, displacing the tosylate group.

-